molecular formula C7H11N3O2 B156761 6-Amino-1-propyluracil CAS No. 53681-47-3

6-Amino-1-propyluracil

Cat. No.: B156761
CAS No.: 53681-47-3
M. Wt: 169.18 g/mol
InChI Key: KTWOUYVBZDZRNV-UHFFFAOYSA-N
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Description

6-Amino-1-propyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of an amino group at the sixth position and a propyl group at the first position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-1-propyluracil can be synthesized through various methods. One common approach involves the reaction of N-propylurea with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . Another method involves the use of 2,4,6-trichloropyrimidine as a starting material, which undergoes substitution reactions to introduce the amino and propyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-propyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, which can have significant biological and pharmacological activities .

Scientific Research Applications

6-Amino-1-propyluracil has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-propyluracil is unique due to its specific substitution pattern, which provides a balance between hydrophilicity and hydrophobicity. This makes it a versatile intermediate for the synthesis of various biologically active compounds.

Properties

IUPAC Name

6-amino-1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWOUYVBZDZRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201932
Record name 6-Amino-1-propyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53681-47-3
Record name 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53681-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-propyluracil
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Record name 6-Amino-1-propyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1-propyluracil
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Synthesis routes and methods I

Procedure details

This method was utilized to prepare the N-3 propylpurines. The starting material used was n-propyl urea condensed with ethyl cyanoacetate in the presence of sodium ethoxide to yield the 6-amino-1-propylpyrimidinedione in moderate yield. Commercially available 3-n-propylxanthine could also be used as the starting material.
[Compound]
Name
N-3 propylpurines
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Synthesis routes and methods II

Procedure details

To a solution of 47 g (0.55 mol) cyanoacetic acid and 100 ml of acetic anhydride was added 50 g (0.49 mol) of n-propylurea. The solution was stirred at 60°-70° C. for 1 hour. After cooling; white crystals were filtered off and washed with ethanol. Yield 56.2 g (68%) (I). This was stirred in 100 ml of hot water and 60 ml of 2N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals were filtered off. Yield 34.3 g (61%) (II) NMR.
Quantity
47 g
Type
reactant
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50 g
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reactant
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Quantity
100 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium ethoxide (19.99 g, 293.72 mmol, 2 eq) was dissolved in anhydrous ethanol (210 ml) at 50° C. To the solution was added ethyl 2-cyanoacetate (15.67 ml, 146.86 mmol, 1 eq) then 1-propylurea (15 g, 146.86 mmol, 1 eq), and the mixture was stirred at reflux for 24 hours. The solvent was evaporated under reduced pressure, and the residue was dissolved in water (70 ml). The pH of the solution was adjusted to ˜7 by using concentrated HCl. The light yellow solid formed was collected by filtration, washed with water, and dried under vacuum to afford 23.82 g of the desired product (96% yield): The desired isomer was determined via 2D-NMR; 1H NMR (400 MHz, DMSO-d6) δ 10.3 (1H), 6.79 (2H), 4.52 (1H), 3.68-3.70 (2H), 1.50 (2H), 0.85 (3H); m/z (ES+) 170.18
Quantity
19.99 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
15.67 mL
Type
reactant
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Quantity
15 g
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reactant
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 6-amino-1-propyluracil used in sensor technology?

A: The research paper describes the use of this compound (APU) as a template molecule in the creation of molecularly imprinted polymers (MIPs) for sensor applications []. These MIPs are essentially polymeric membranes with recognition sites specifically designed for APU. The synthesis involves using APU alongside functional monomers like ethylene glycol dimethacrylate (EDMA) during a polymerization process. This creates a polymer matrix with cavities that are complementary in size, shape, and chemical functionality to the APU molecule.

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